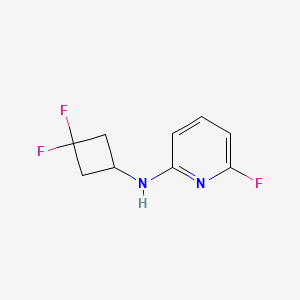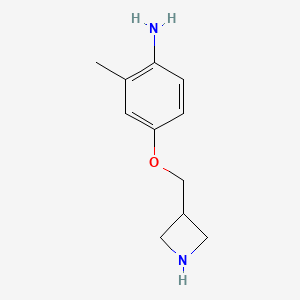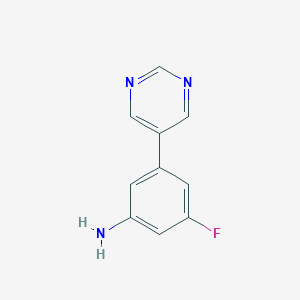
N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features a cyclobutyl ring substituted with two fluorine atoms and a pyridine ring substituted with a fluorine atom and an amine group. This combination of functional groups imparts distinctive chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the difluorocyclobutyl ring, followed by the introduction of the pyridine ring and subsequent functionalization to introduce the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amine group to an amide.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluorocyclobutyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound in drug discovery for targeting specific diseases.
Industry: It is utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-difluorocyclobutyl)formamide
- N-(3,3-difluorocyclobutyl)benzamide
Uniqueness
N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine is unique due to the combination of a difluorocyclobutyl ring and a fluoropyridine moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its potential for use in various scientific and industrial applications.
Properties
Molecular Formula |
C9H9F3N2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2/c10-7-2-1-3-8(14-7)13-6-4-9(11,12)5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
WAXJUDFIVHYNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)




![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
